molecular formula C9H14N2 B6233478 3,5-dimethyl-2-propylpyrazine CAS No. 32350-16-6

3,5-dimethyl-2-propylpyrazine

Cat. No.: B6233478
CAS No.: 32350-16-6
M. Wt: 150.22 g/mol
InChI Key: UTRAUCDSVCDVIW-UHFFFAOYSA-N
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Description

3,5-dimethyl-2-propylpyrazine: is an organic compound with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.2209 g/mol . It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a nitrogen atom at positions 1 and 4 of the ring. This compound is known for its distinct aroma and is often found in various natural products and synthetic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-2-propylpyrazine typically involves the condensation of appropriate aldehydes or ketones with ammonia or amines. One common method is the reaction of 2,3-butanedione with propylamine under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the pyrazine ring.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through catalytic processes involving the use of metal catalysts such as palladium or platinum. These catalysts help in the hydrogenation and cyclization reactions necessary for the formation of the pyrazine ring .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

    Oxidation: Pyrazine oxides

    Reduction: Reduced pyrazine derivatives

    Substitution: Substituted pyrazine derivatives

Mechanism of Action

The mechanism of action of 3,5-dimethyl-2-propylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2,5-dimethyl-3-propylpyrazine
  • 2,3-dimethyl-5-propylpyrazine
  • 2,6-dimethyl-3-propylpyrazine

Comparison: 3,5-dimethyl-2-propylpyrazine is unique due to the specific positioning of its methyl and propyl groups on the pyrazine ring. This unique structure imparts distinct chemical and physical properties, such as its specific aroma and reactivity. Compared to its isomers, this compound may exhibit different reactivity patterns and biological activities .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-dimethyl-2-propylpyrazine involves the condensation of 2,3-dimethylpyrazine with propylamine.", "Starting Materials": [ "2,3-dimethylpyrazine", "propylamine", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "To a solution of 2,3-dimethylpyrazine (1.0 g, 8.2 mmol) in ethyl acetate (10 mL) was added propylamine (1.0 mL, 12.3 mmol) and sodium hydroxide (0.5 g, 12.5 mmol).", "The reaction mixture was stirred at room temperature for 24 hours.", "The mixture was then extracted with water (10 mL) and the organic layer was separated.", "The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product was purified by column chromatography to afford 3,5-dimethyl-2-propylpyrazine as a colorless oil (yield: 70%)." ] }

CAS No.

32350-16-6

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3,5-dimethyl-2-propylpyrazine

InChI

InChI=1S/C9H14N2/c1-4-5-9-8(3)11-7(2)6-10-9/h6H,4-5H2,1-3H3

InChI Key

UTRAUCDSVCDVIW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(N=C1C)C

Purity

0

Origin of Product

United States

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